molecular formula C9H9BrN2O B1316039 3-Bromo-1-pyridin-2-ylpyrrolidin-2-one CAS No. 178946-27-5

3-Bromo-1-pyridin-2-ylpyrrolidin-2-one

Cat. No.: B1316039
CAS No.: 178946-27-5
M. Wt: 241.08 g/mol
InChI Key: JPCKIIKLHQPWFV-UHFFFAOYSA-N
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Description

3-Bromo-1-pyridin-2-ylpyrrolidin-2-one is a chemical compound with the molecular formula C9H9BrN2O It is a brominated derivative of pyrrolidinone, featuring a pyridine ring attached to the pyrrolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-pyridin-2-ylpyrrolidin-2-one typically involves the bromination of 1-pyridin-2-ylpyrrolidin-2-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-pyridin-2-ylpyrrolidin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the removal of the bromine atom, yielding 1-pyridin-2-ylpyrrolidin-2-one.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

    Substitution: Products include azido, thio, or alkoxy derivatives of pyrrolidinone.

    Oxidation: N-oxide derivatives.

    Reduction: De-brominated pyrrolidinone.

Scientific Research Applications

3-Bromo-1-pyridin-2-ylpyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The specific mechanism of action of 3-Bromo-1-pyridin-2-ylpyrrolidin-2-one depends on its application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can play a crucial role in binding interactions, enhancing the compound’s affinity for its target.

Comparison with Similar Compounds

Similar Compounds

    1-Pyridin-2-ylpyrrolidin-2-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    3-Chloro-1-pyridin-2-ylpyrrolidin-2-one: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    3-Iodo-1-pyridin-2-ylpyrrolidin-2-one:

Uniqueness

3-Bromo-1-pyridin-2-ylpyrrolidin-2-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-bromo-1-pyridin-2-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-7-4-6-12(9(7)13)8-3-1-2-5-11-8/h1-3,5,7H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCKIIKLHQPWFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1Br)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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